6-[2-Carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
6-[2-Carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as carbamoyloxy, chlorophenyl, ethoxy, trihydroxy, and carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorophenyl ethyl ether: This involves the reaction of 2-chlorophenol with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of carbamoyloxy intermediate: The 2-chlorophenyl ethyl ether is then reacted with phosgene and ammonia to form the carbamoyloxy intermediate.
Coupling with trihydroxyoxane: The carbamoyloxy intermediate is then coupled with a trihydroxyoxane derivative under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[2-Carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-[2-Carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-Carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
6-[2-Carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-chlorophenyl 2-(carbamoyloxy)benzoate and other carbamate esters.
Uniqueness: The presence of multiple functional groups and the specific arrangement of these groups confer unique chemical and biological properties to this compound.
Properties
Molecular Formula |
C15H18ClNO9 |
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Molecular Weight |
391.76 g/mol |
IUPAC Name |
6-[2-carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO9/c16-7-4-2-1-3-6(7)8(5-24-15(17)23)25-14-11(20)9(18)10(19)12(26-14)13(21)22/h1-4,8-12,14,18-20H,5H2,(H2,17,23)(H,21,22) |
InChI Key |
RKWAMNXFHLRQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl |
Origin of Product |
United States |
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